MIV-6

Descripción

Propiedades

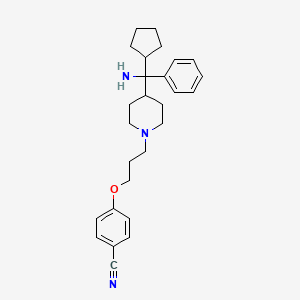

Fórmula molecular |

C27H35N3O |

|---|---|

Peso molecular |

417.6 g/mol |

Nombre IUPAC |

4-[3-[4-(amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile |

InChI |

InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2 |

Clave InChI |

AUWUGRCKTQSGJY-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MIV-6; MIV 6; MIV6; |

Origen del producto |

United States |

Foundational & Exploratory

MIV-6 Mechanism of Action in MLL-Rearranged Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric and infant cases. The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the nuclear protein Menin for their leukemogenic activity. This dependency has highlighted the Menin-MLL interaction as a critical therapeutic target. MIV-6 is a potent and selective small molecule inhibitor designed to disrupt this protein-protein interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound in MLL-rearranged leukemia, detailing its effects on cellular signaling, gene expression, and cell fate. This document includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Critical Role of the Menin-MLL Interaction in Leukemogenesis

Chromosomal translocations involving the MLL gene on chromosome 11q23 are a hallmark of a distinct and aggressive subset of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These rearrangements fuse the N-terminal portion of the MLL protein with one of over 80 different partner proteins, creating an oncogenic MLL fusion protein.[1] While the wild-type MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for normal hematopoietic development, the MLL fusion proteins lack this methyltransferase activity. Instead, their oncogenic function is critically dependent on the recruitment of other chromatin-modifying complexes to target gene promoters.

A key interactor and essential cofactor for the leukemogenic activity of MLL fusion proteins is the protein Menin, encoded by the MEN1 gene.[1] Menin binds directly to the N-terminal portion of MLL, which is retained in all MLL fusion proteins.[1] This interaction is indispensable for the MLL fusion protein to properly localize to the chromatin of target genes and drive the aberrant expression of a pro-leukemic gene program. This program is centrally characterized by the upregulation of homeobox (HOX) genes, particularly HOXA9, and its cofactor MEIS1.[1][2][3] The sustained overexpression of these genes leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.

The absolute requirement of the Menin-MLL interaction for the survival and proliferation of MLL-rearranged leukemia cells has made it a highly attractive target for therapeutic intervention.[1] Small molecule inhibitors that disrupt this protein-protein interaction have been developed as a targeted therapy to specifically eliminate these cancer cells.

This compound: A Potent and Selective Inhibitor of the Menin-MLL Interaction

This compound is a small molecule inhibitor that has been shown to potently and selectively disrupt the interaction between Menin and MLL fusion proteins.[4][5] It exhibits strong selective activity in MLL-rearranged leukemia cells with a reported IC50 of 56 nM.[4][5] By competitively binding to Menin in the pocket that normally accommodates MLL, this compound effectively displaces the MLL fusion protein from its chromatin targets. This leads to the downstream effects that ultimately result in the death of the leukemia cells.

Quantitative Analysis of this compound and Similar Menin-MLL Inhibitors

The following tables summarize the in vitro efficacy of this compound and other well-characterized Menin-MLL inhibitors across a panel of MLL-rearranged and MLL-wild-type leukemia cell lines.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Menin-MLL Interaction | Menin | 56 | [4][5] |

| MI-2 | Menin-MLL Interaction | Menin | 446 | [5] |

| MI-3 | Menin-MLL Interaction | Menin | 648 | [5] |

| MI-463 | Menin-MLL Interaction | Menin | 15.3 | [6] |

| MI-503 | Menin-MLL Interaction | Menin | 14.7 | [6] |

| MI-1481 | Menin-MLL Interaction | Menin | 3.6 | [6] |

| MI-3454 | Menin-MLL Interaction | Menin | 0.51 | [6] |

| M-89 | Menin-MLL Interaction | Menin | 25 (MV4-11), 54 (MOLM-13) | [6] |

| D0060-319 | Menin-MLL Interaction | Menin | 7.46 | [7] |

| Cell Line | MLL Status | Inhibitor | GI50 (µM) | Reference |

| MV4;11 | MLL-AF4 | MI-2 | 9.5 | [1] |

| KOPN-8 | MLL-ENL | MI-2 | 7.2 | [1] |

| ML-2 | MLL-AF6 | MI-2 | 8.7 | [1] |

| MonoMac6 | MLL-AF9 | MI-2 | 18 | [1] |

| MV4-11 | MLL-AF4 | D0060-319 | 0.004 | [7] |

| MOLM-13 | MLL-AF9 | D0060-319 | 0.0017 | [7] |

| Kasumi-1 | MLL-wt | D0060-319 | >10 | [7] |

| K562 | MLL-wt | D0060-319 | >10 | [7] |

| HL-60 | MLL-wt | D0060-319 | >10 | [7] |

| KG-1 | MLL-wt | D0060-319 | >10 | [7] |

Core Mechanism of Action of this compound

The mechanism of action of this compound in MLL-rearranged leukemia can be understood as a multi-step process that begins with the disruption of a key protein-protein interaction and culminates in cellular differentiation and apoptosis.

Disruption of the Menin-MLL Fusion Protein Complex

The initial and most critical step in the mechanism of action of this compound is its direct binding to Menin, which competitively inhibits the interaction with the MLL fusion protein.[1] This disruption can be quantified using techniques such as fluorescence polarization assays. The displacement of the MLL fusion protein from Menin prevents its recruitment to the chromatin of target genes.

Downregulation of Key Oncogenic Target Genes

Following the dissociation of the Menin-MLL fusion complex, there is a significant and rapid downregulation of the expression of key MLL target genes, most notably HOXA9 and MEIS1.[1][8] Studies with similar Menin-MLL inhibitors have demonstrated a greater than 80% decrease in the expression of Hoxa9 and Meis1 after treatment.[1] This reduction in the transcription of these master regulators is a direct consequence of the eviction of the MLL fusion protein from their promoter and enhancer regions.

Induction of Cellular Differentiation and Apoptosis

The suppression of the HOXA9 and MEIS1-driven leukemogenic program triggers a cascade of cellular events. The block in differentiation is lifted, and the leukemia cells are induced to mature along the myeloid lineage. This is often observed by an increase in the expression of myeloid differentiation markers such as CD11b.[8] Concurrently, the loss of the pro-survival signals driven by the MLL fusion protein leads to the induction of apoptosis, or programmed cell death. This is evidenced by an increase in markers of apoptosis like Annexin V staining.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to quantify the inhibitory effect of compounds on the Menin-MLL protein-protein interaction.

-

Principle: A fluorescently labeled peptide derived from MLL (tracer) is incubated with the Menin protein. In the bound state, the tracer's rotation is slower, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the tracer, its rotation becomes faster, leading to a decrease in the polarization signal.

-

Protocol Outline:

-

A fluorescein-labeled MLL-derived peptide and full-length Menin protein are used.[9]

-

Binding of the labeled peptide to Menin results in a high fluorescence polarization signal.[9]

-

In the presence of an inhibitor, the labeled peptide is displaced from Menin, causing a decrease in the polarization signal.[9]

-

The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of the MLL fusion protein on the promoter regions of its target genes and how this is affected by this compound treatment.

-

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the MLL fusion protein is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequenced (ChIP-seq).

-

Protocol Outline:

-

Cross-linking: Leukemia cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to the N-terminus of MLL is used to immunoprecipitate the MLL fusion protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of target genes like HOXA9 and MEIS1.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the changes in the mRNA levels of MLL target genes following treatment with this compound.

-

Principle: RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA. The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye. The amount of amplified product is measured in real-time, allowing for the quantification of the initial mRNA levels.

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from leukemia cells treated with this compound or a vehicle control.

-

Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is subjected to PCR amplification using primers specific for HOXA9, MEIS1, and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its mechanism of action is well-defined and directly targets the core oncogenic driver of these malignancies. By disrupting the critical interaction between Menin and the MLL fusion protein, this compound leads to the downregulation of the leukemogenic gene expression program, ultimately inducing differentiation and apoptosis in the cancer cells. The high selectivity of this compound for MLL-rearranged cells suggests the potential for a favorable therapeutic window with limited off-target effects. Further preclinical and clinical investigation of this compound and other Menin-MLL inhibitors is warranted to fully realize their potential in treating this challenging group of leukemias.

References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

MIV-6R: A Chemical Probe for Unraveling Chromatin Remodeling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-6R is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of gene expression programs that lead to the development and progression of certain types of acute leukemia. As a chemical probe, MIV-6R provides a powerful tool to dissect the molecular mechanisms of chromatin remodeling and to explore potential therapeutic strategies for MLL-rearranged leukemias. This guide details the technical aspects of MIV-6R, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying chromatin remodeling.

MIV-6 is a racemic mixture, with MIV-6R being the more active R-enantiomer.[1] This guide will focus on the properties and applications of the MIV-6R enantiomer.

Mechanism of Action

MIV-6R functions by competitively binding to the MLL binding pocket of Menin, thereby disrupting the Menin-MLL interaction.[1] This PPI is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes. The MLL complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.

By inhibiting the Menin-MLL interaction, MIV-6R prevents the localization of the MLL complex at these key gene loci. This leads to a reduction in H3K4me3 levels and subsequent downregulation of oncogenic gene expression. The ultimate cellular effects of MIV-6R in MLL-rearranged leukemia cells are the inhibition of cell proliferation and the induction of hematopoietic differentiation.[1][2]

Quantitative Data

The following table summarizes the key quantitative parameters that define the in vitro activity of MIV-6R.

| Parameter | Value | Assay Type | Reference |

| IC50 | 56 nM | Biochemical Assay | [1][2][3] |

| Kd | 85 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| Recommended Cellular Concentration | Up to 10 µM | Cell-based Assays | N/A |

Experimental Protocols

Detailed methodologies for key experiments utilizing MIV-6R are provided below.

Biochemical Assay: Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity (Kd) between MIV-6R and the Menin protein.

Materials:

-

Purified recombinant human Menin protein

-

MIV-6R

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a 20 µM solution of Menin in ITC buffer.

-

Prepare a 200 µM solution of MIV-6R in the same ITC buffer.

-

Degas both solutions for 10-15 minutes prior to use.

-

Load the Menin solution into the sample cell of the calorimeter.

-

Load the MIV-6R solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 180-second intervals.

-

Analyze the resulting data by fitting to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Assay: Cell Proliferation (MTT Assay)

This protocol describes the assessment of MIV-6R's effect on the proliferation of MLL-rearranged leukemia cells (e.g., MV4-11).

Materials:

-

MV4-11 cells (or other suitable MLL-rearranged cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MIV-6R stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microplates

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of MIV-6R in culture medium and add to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[4]

Cellular Assay: Hematopoietic Differentiation (Flow Cytometry)

This protocol outlines the evaluation of MIV-6R's ability to induce differentiation in MLL-rearranged leukemia cells, as measured by the expression of the myeloid differentiation marker CD11b.

Materials:

-

MV4-11 cells

-

Culture medium

-

MIV-6R stock solution

-

APC-conjugated anti-human CD11b antibody

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Treat MV4-11 cells with MIV-6R at a final concentration of 1 µM (or a range of concentrations) for 5 days. Include a DMSO vehicle control.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in flow cytometry staining buffer.

-

Add the APC-conjugated anti-human CD11b antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer and analyze them using a flow cytometer to quantify the percentage of CD11b-positive cells.

Visualizations

Signaling Pathway

Caption: MIV-6R inhibits the Menin-MLL interaction, disrupting chromatin remodeling and oncogenic transcription.

Experimental Workflow

Caption: A typical experimental workflow for characterizing the activity of MIV-6R.

Logical Relationship

References

The Discovery and Development of MIV-6: A Potent Menin-MLL Inhibitor for Acute Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with poor prognoses, particularly in pediatric patients. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin.[1][2] This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic differentiation.[2][3][4] The dependency of MLL-rearranged leukemias on the menin-MLL interaction has identified it as a compelling therapeutic target. MIV-6 is a potent, small-molecule inhibitor that has emerged from extensive research efforts to disrupt this critical interaction. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound.

The Menin-MLL Signaling Axis in Leukemia

The interaction between menin and the N-terminus of MLL (which is retained in all MLL fusion proteins) is a cornerstone of MLL-fusion-driven oncogenesis. Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and enabling the aberrant transcription of target genes. This leads to a cascade of events that promotes cell proliferation and inhibits differentiation, the hallmarks of leukemia. The disruption of this interaction with a small molecule inhibitor like this compound is designed to reverse these effects, leading to the downregulation of HOXA9 and MEIS1, inducing differentiation, and inhibiting the proliferation of leukemia cells.[5]

Discovery and Optimization of this compound

The journey to identify this compound began with a high-throughput screening (HTS) campaign to identify small molecules that could disrupt the menin-MLL interaction. This was followed by a rigorous hit-to-lead optimization process guided by structural biology and medicinal chemistry.

From High-Throughput Screening to a Potent Lead

A fluorescence polarization (FP) assay was utilized for the primary HTS, which screened for compounds that could displace a fluorescein-labeled MLL-derived peptide from menin.[1] Promising hits from the primary screen were then subjected to a secondary Homogeneous Time-Resolved Fluorescence (HTRF) assay for confirmation. This orthogonal testing approach ensured a high degree of confidence in the identified hits. Further validation of direct binding to menin was achieved through Saturation Transfer Difference (STD) NMR experiments.[6]

The initial screening identified a promising thienopyrimidine scaffold.[5] Subsequent medicinal chemistry efforts led to the development of the hydroxyl- and aminomethylpiperidine series of inhibitors. Through extensive structure-activity relationship (SAR) studies and co-crystal structure analysis, the binding mode of these inhibitors to menin was elucidated, revealing that they closely mimic the key interactions of MLL with menin.[6] This structural insight was pivotal for the optimization of potency and drug-like properties, ultimately leading to the identification of this compound and its more potent enantiomer, MIV-6R.[6]

Quantitative In Vitro Profile of this compound

The potency and selectivity of this compound and its derivatives were evaluated through a series of in vitro assays. The data consistently demonstrates the high affinity of MIV-6R for menin and its potent inhibition of the menin-MLL interaction.

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| MIV-6R | Menin-MLL Interaction | Menin | 56 | 85 | [6] |

| This compound | Menin-MLL Interaction | Menin | 67 | - | |

| MIV-nc (negative control) | Menin-MLL Interaction | Menin | 234,000 | - |

| Cell Line | MLL Status | This compound IC50 (µM) | Reference |

| MV4;11 | MLL-AF4 | Potent Inhibition | [1] |

| MOLM-13 | MLL-AF9 | Potent Inhibition | [7] |

| ML-2 | MLL-AF6 | Moderate Inhibition | [1] |

| KOPN-8 | MLL-ENL | Moderate Inhibition | [1] |

| KG-1 | FLT3-wt | Low Inhibition | [7] |

Preclinical Efficacy of this compound

The anti-leukemic activity of this compound was assessed in various preclinical models, including leukemia cell lines and in vivo xenograft models. These studies have demonstrated that this compound effectively inhibits the proliferation of MLL-rearranged leukemia cells, induces hematopoietic differentiation, and downregulates key MLL fusion protein target genes.[6]

In Vitro Cellular Effects

Treatment of MLL-rearranged leukemia cell lines, such as MV4;11 and MOLM-13, with this compound resulted in a dose-dependent inhibition of cell proliferation.[7] Furthermore, this compound treatment led to a significant reduction in the expression of HOXA9 and MEIS1, confirming its on-target mechanism of action.[6] Importantly, a negative control compound with weak menin-MLL inhibitory activity did not affect the expression of these target genes.

In Vivo Anti-Tumor Activity

In vivo studies using mouse xenograft models of MLL leukemia have shown that menin-MLL inhibitors can significantly delay leukemia progression and reduce tumor burden. For instance, in a study with a similar menin-MLL inhibitor, MI-503, treatment resulted in a marked delay in the progression of leukemia in mice.[8] While specific in vivo data for this compound is not as extensively published, the strong in vitro data and the validation of the therapeutic strategy with other compounds in the same class strongly support its potential for in vivo efficacy.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction

This assay is a secondary screening method to confirm hits from the primary screen that inhibit the menin-MLL interaction.

Materials:

-

His-tagged full-length menin protein

-

Biotinylated MLL-derived peptide (e.g., Biotin-MBM1)

-

HTRF donor (e.g., Europium cryptate-labeled anti-His antibody)

-

HTRF acceptor (e.g., Streptavidin-XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compounds (e.g., this compound) and DMSO for control

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compounds.

-

Add a pre-mixed solution of His-tagged menin and biotinylated MLL peptide to each well.

-

Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Add a pre-mixed solution of the HTRF donor and acceptor antibodies.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) in the dark.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the extent of the menin-MLL interaction. A decrease in the HTRF ratio indicates inhibition of the interaction.

-

Calculate IC50 values from the dose-response curves.

Cell Proliferation (MTT) Assay

The MTT assay is used to assess the effect of this compound on the proliferation of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound and DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom microtiter plates

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) in 90 µL of culture medium.[1]

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the this compound dilutions to the respective wells. Include wells with DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value.

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID gamma (NSG) or BALB/c nude mice)

-

MLL-rearranged leukemia cells (e.g., MV4;11)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MV4;11 cells into the flank of the immunodeficient mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily or twice daily oral gavage). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamic studies to assess target gene expression).

-

The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

Conclusion and Future Directions

This compound has emerged as a potent and selective inhibitor of the menin-MLL interaction, demonstrating promising preclinical activity against MLL-rearranged leukemias. Its discovery and development have been a testament to the power of integrating HTS, structural biology, and medicinal chemistry. The on-target activity of this compound, evidenced by the downregulation of key leukemogenic genes and the induction of differentiation in leukemia cells, validates the therapeutic hypothesis of targeting the menin-MLL interaction.

Further preclinical development of this compound and its analogs will likely focus on optimizing pharmacokinetic and pharmacodynamic properties to identify a clinical candidate. The promising preclinical data for menin-MLL inhibitors as a class has already led to the clinical investigation of other molecules targeting this interaction. The continued development of compounds like this compound holds significant promise for providing a much-needed targeted therapy for patients with these aggressive and often fatal leukemias.

References

- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for MIV-6 Inhibition of the Menin-MLL Interaction: A Technical Guide

The interaction between the nuclear protein menin and proteins of the mixed-lineage leukemia (MLL) family is a critical dependency for the development and progression of acute leukemias characterized by MLL gene rearrangements. This protein-protein interaction (PPI) has emerged as a high-priority therapeutic target, leading to the development of small-molecule inhibitors. Among these, MIV-6 represents a potent and well-characterized inhibitor. This guide provides a detailed examination of the structural and molecular underpinnings of how this compound disrupts the menin-MLL interaction, intended for researchers, scientists, and drug development professionals.

The Menin-MLL Interaction in Leukemia

Menin, encoded by the MEN1 gene, acts as a scaffold protein that regulates gene transcription. In the context of MLL-rearranged (MLL-r) leukemia, oncogenic MLL fusion proteins must bind to menin to drive their leukemogenic program.[1][2][3] This interaction is essential for recruiting the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[4][5][6][7] Therefore, inhibiting the menin-MLL interaction with a small molecule is a validated therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[4][8][9]

This compound, and specifically its more active enantiomer MIV-6R, was developed from a high-throughput screening campaign and subsequent structure-based design.[10][11][12] It belongs to the aminomethylpiperidine class of compounds that effectively and selectively disrupt this critical PPI in leukemia cells.[10][12]

Structural Mechanism of this compound Inhibition

Crystal structures of menin in complex with MLL peptides and small-molecule inhibitors have provided a high-resolution view of the binding interface. Menin possesses a deep central cavity that serves as the binding site for the N-terminal region of MLL.[13]

The inhibitory action of this compound stems from its ability to occupy this MLL-binding pocket on menin, effectively mimicking the key interactions made by the MLL protein itself.[8][10][11][14] The crystal structure of menin in complex with MIV-6R reveals that the inhibitor binds snugly within this pocket.[10][15] A key feature of this compound is the introduction of a positively charged amino group. This was a deliberate design choice based on structural data, anticipating that this group would form favorable electrostatic interactions with acidic residues, such as Asp180 and Asp153, located in the menin binding site.[10] This additional interaction contributes significantly to the compound's high affinity and potency.[10]

Quantitative Analysis of Menin-MLL Inhibitors

Structure-based optimization has led to the development of several potent inhibitors. The binding affinities and inhibitory concentrations of this compound and related compounds are summarized below. MIV-6R, the more potent enantiomer, exhibits a binding affinity (Kd) of 85 nM and an IC50 of 56 nM.[10][16]

| Compound | IC50 (nM) | Kd (nM) | Compound Class | Reference |

| MIV-6R | 56 | 85 | Aminomethylpiperidine | [10][11][12][16] |

| This compound (racemic) | 67 | N/A | Aminomethylpiperidine | [10] |

| MI-2 | 446 | 158 | Thienopyrimidine | [8][16] |

| MI-2-2 | 46 | 22 | Thienopyrimidine | [8][9][16] |

Experimental Protocols

The characterization of this compound and other menin-MLL inhibitors relies on a combination of biophysical, structural, and cellular assays.

X-ray Crystallography

This technique provides atomic-level detail of the inhibitor binding to its target.

-

Protein Expression and Purification : Full-length human menin is expressed, typically in E. coli or insect cells, and purified using affinity and size-exclusion chromatography to achieve high purity.

-

Crystallization : The purified menin protein is concentrated and mixed with the inhibitor (e.g., MIV-6R) in a molar excess. This complex is then subjected to vapor diffusion crystallization screening under various buffer, pH, and precipitant conditions.

-

Data Collection and Structure Determination : Crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction data is collected and processed to determine the electron density map. The molecular model of the menin-inhibitor complex is then built into this map, refined, and validated.[10][11][14] The Protein Data Bank (PDB) code for menin in complex with MIV-6R is 4OG8.[15]

Fluorescence Polarization (FP) Assay

This is a common in vitro method to measure the inhibitory potency (IC50) of compounds.

-

Reagents : Full-length purified menin protein and a synthetic MLL-derived peptide (typically residues 4-13) labeled with a fluorophore (e.g., fluorescein).

-

Principle : The assay measures the change in polarization of fluorescent light. The small, fluorescently-labeled MLL peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger menin protein, its tumbling slows, leading to a high polarization signal.

-

Procedure : A fixed concentration of menin and the fluorescent MLL peptide are incubated together to form a complex. The test compound (this compound) is added in a serial dilution. If the compound binds to menin and displaces the MLL peptide, the polarization signal will decrease.

-

Analysis : The IC50 value is calculated by plotting the polarization signal against the inhibitor concentration. This value represents the concentration of inhibitor required to displace 50% of the bound peptide.[6]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Setup : Purified menin protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into the injection syringe.

-

Procedure : The inhibitor is titrated into the protein solution in a series of small, precise injections. Each injection triggers a small heat change (either exothermic or endothermic) resulting from the binding event, which is measured by the instrument.

-

Analysis : As the protein becomes saturated with the inhibitor, the heat changes diminish. The resulting data are integrated and fit to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.

Cell-Based Assays

These assays validate the on-target activity of the inhibitor in a biological context.

-

Cell Lines : MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11 for AML; RS4;11 for ALL) are used.

-

Proliferation Assay : Cells are treated with a range of inhibitor concentrations for several days. Cell viability and proliferation are measured using assays like MTS or by cell counting.

-

Gene Expression Analysis : Cells are treated with the inhibitor, and RNA is extracted. Quantitative PCR (qPCR) is performed to measure the expression levels of known MLL-fusion target genes, such as HOXA9 and MEIS1, to confirm on-target gene modulation.[4][7]

-

Differentiation Assay : The induction of hematopoietic differentiation is a key desired outcome. Cells are treated with the inhibitor and analyzed by flow cytometry for the expression of cell surface differentiation markers, such as CD11b for myeloid cells.[7][10]

Visualizations

The following diagrams illustrate the key pathways and processes involved in this compound inhibition of the menin-MLL interaction.

Caption: The oncogenic Menin-MLL fusion protein interaction pathway in leukemia.

Caption: Mechanism of this compound disrupting the Menin-MLL interaction.

Caption: General experimental workflow for Menin-MLL inhibitor characterization.

Conclusion

This compound is a high-affinity inhibitor that disrupts the menin-MLL interaction by closely mimicking the binding mode of the native MLL peptide in a key pocket on the menin surface.[10] Its aminomethylpiperidine scaffold allows for critical electrostatic interactions that enhance its potency.[10] The successful development of this compound, guided by detailed structural and biophysical data, provides a compelling proof of concept that targeting complex protein-protein interactions can be a fruitful strategy for developing novel therapeutics.[9] This work paves the way for the next generation of inhibitors targeting the menin-MLL axis for the treatment of acute leukemias.

References

- 1. mdpi.com [mdpi.com]

- 2. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-affinity small-molecule inhibitors of the menin-mixed lineage leukemia (MLL) interaction closely mimic a natural protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of menin reveals binding site for mixed lineage leukemia (MLL) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In vitro characterization of MIV-6 biological activity

In Vitro Characterization of MIV-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro biological activity of this compound, a novel investigational agent. The guide details the core methodologies for characterizing its antiviral efficacy, elucidating its mechanism of action, and understanding its impact on cellular signaling pathways. All quantitative data are presented in standardized tables for comparative analysis. Detailed experimental protocols and visual diagrams of key processes are included to facilitate replication and further investigation by research and drug development professionals.

Introduction

This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Early-stage screening has indicated notable biological activity, warranting a thorough in vitro characterization to establish its pharmacological profile. This guide summarizes the key findings related to this compound's bioactivity and provides the foundational experimental details necessary for its continued development.

Antiviral Activity of this compound

The antiviral potential of this compound was assessed against a panel of viruses using standardized in vitro assays. The primary endpoints for these studies were the 50% effective concentration (EC50), representing the concentration of this compound that inhibited viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that resulted in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Quantitative Summary of Antiviral Efficacy

The following table summarizes the antiviral activity and cytotoxicity of this compound in various cell lines.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 2.5 | >100 | >40 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 5.1 | >100 | >19.6 |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | CPE Reduction Assay | 1.8 | 85 | 47.2 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction Assay | 3.2 | >100 | >31.3 |

Table 1: Antiviral Activity and Cytotoxicity of this compound. Data represent the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Lines and Viruses

-

MDCK (Madin-Darby Canine Kidney) cells , Vero (African green monkey kidney) cells , MT-4 (human T-cell leukemia) cells , and HEp-2 (human epidermoid carcinoma) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Viral stocks were propagated in their respective permissive cell lines and titrated by standard plaque assay or TCID50 methods.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated from the dose-response curve.

Plaque Reduction Assay

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well.

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Overlay the cells with a medium containing 1% methylcellulose and varying concentrations of this compound.

-

Incubate for a period sufficient for plaque formation (typically 2-3 days).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the percentage of inhibition relative to the untreated control. The EC50 value is determined from the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

-

Seed host cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Infect the cells with the virus at a specific MOI (e.g., 0.01).

-

Incubate the plate for 3-5 days until CPE is observed in the virus control wells.

-

Assess cell viability using a suitable method, such as the MTT assay described above.

-

The EC50 is calculated as the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Mechanism of Action: Inhibition of Viral Entry

To elucidate the mechanism by which this compound exerts its antiviral effects, a series of time-of-addition experiments were conducted. These studies suggested that this compound is most effective when added during the early stages of viral infection, pointing towards an inhibition of viral entry.

Experimental Workflow: Time-of-Addition Assay

Caption: Workflow for the time-of-addition assay to determine the stage of viral replication targeted by this compound.

Impact on Cellular Signaling Pathways

Further investigation into the mechanism of action of this compound revealed its ability to modulate host cell signaling pathways that are often hijacked by viruses for their replication. Specifically, this compound was found to interfere with the JAK/STAT signaling cascade, a critical pathway in the cellular response to viral infections.

This compound Modulated JAK/STAT Signaling Pathway

The binding of many viruses to their cellular receptors can trigger the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which can, in some cases, facilitate viral replication. This compound has been shown to attenuate this activation.

Exploring the Cellular Pathways Modulated by MIV-6 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIV-6 is an investigational small molecule inhibitor designed to target key signaling pathways dysregulated in various malignancies. This document provides an in-depth overview of the cellular mechanisms affected by this compound, focusing on its role in modulating the p53 signaling cascade and inducing cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive guide for researchers in the field of oncology and drug development.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1] In many cancers where p53 remains wild-type, its function is often abrogated by overexpression of negative regulators, such as MDM2. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[2]

This compound is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the negative feedback loop, leading to the stabilization and activation of p53. This guide details the downstream cellular consequences of this compound treatment, including the induction of p53 target genes, cell cycle arrest, and apoptosis.

The p53 Signaling Pathway and this compound

Upon cellular stress, p53 is activated and functions as a transcription factor to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1] this compound treatment mimics this stress signaling by preventing MDM2-mediated ubiquitination and proteasomal degradation of p53.[2] This leads to an accumulation of p53 in the nucleus, where it can transactivate its target genes.

Figure 1. this compound mechanism of action on the p53 pathway.

Quantitative Analysis of p53 Pathway Activation

The efficacy of this compound in activating the p53 pathway has been quantified through various cellular assays. The following table summarizes key findings from studies in p53 wild-type cancer cell lines.

| Parameter | Cell Line | This compound Concentration | Result |

| p53 Stabilization | MCF-7 | 1 µM | 8-fold increase in p53 protein levels at 24h |

| MDM2 Binding IC50 | In vitro assay | - | 15 nM |

| p21 mRNA Upregulation | A549 | 1 µM | 12-fold increase at 12h (qRT-PCR) |

| BAX Protein Expression | HCT116 | 5 µM | 5-fold increase at 24h (Western Blot) |

Table 1. Quantitative effects of this compound on p53 pathway components.

Cellular Outcomes of this compound Treatment

The activation of p53 by this compound translates into potent anti-proliferative and pro-apoptotic effects in cancer cells with wild-type p53.

Cell Cycle Arrest

A primary outcome of p53 activation is the induction of cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1] This is largely mediated by the p53 target gene, CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[3] this compound treatment leads to a significant accumulation of cells in the G1 and G2 phases of the cell cycle.

Apoptosis

Prolonged or high-level p53 activation can trigger apoptosis, or programmed cell death.[1] this compound induces apoptosis through the intrinsic pathway, primarily driven by the upregulation of pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA.

| Cellular Outcome | Assay | Cell Line | This compound Concentration | Result |

| Cell Viability (IC50) | MTT Assay (72h) | SJSA-1 | 150 nM | - |

| G1 Phase Arrest | Flow Cytometry (24h) | U-2 OS | 500 nM | 65% of cells in G1 (vs. 40% control) |

| Apoptosis Induction | Annexin V Staining (48h) | HCT116 | 1 µM | 45% apoptotic cells (vs. 5% control) |

| Caspase-3/7 Activation | Caspase-Glo Assay (36h) | A549 | 1 µM | 10-fold increase in luminescence |

Table 2. Phenotypic effects of this compound treatment on cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Expression

This protocol is used to determine the levels of p53, MDM2, p21, and BAX proteins following this compound treatment.

-

Cell Lysis: Treat cells with desired concentrations of this compound. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 2. General experimental workflow for this compound characterization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with this compound for the desired time. Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound for the indicated duration.

-

Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry immediately after staining.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action by inhibiting the MDM2-p53 interaction, leading to p53 stabilization and the activation of downstream pathways that control cell fate. The resulting cell cycle arrest and apoptosis underscore its potential as a therapeutic agent in cancers harboring wild-type p53. Future research will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of potential combination therapies to enhance the anti-tumor activity of this compound. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: Investigating the Role of Interleukin-6 (IL-6) in In Vitro Leukemia Cell Lines

Disclaimer: Initial searches for "MIV-6" did not yield any relevant results in the context of leukemia treatment. This document has been prepared based on the assumption that "this compound" was a typographical error and the intended subject was "Interleukin-6" (IL-6), a cytokine with a well-documented role in leukemia.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a significant role in the tumor microenvironment of various hematological malignancies, including leukemia.[1] It can be produced by both leukemic cells and bone marrow stromal cells, contributing to leukemia cell proliferation, survival, and drug resistance.[1] Elevated levels of IL-6 in the bone marrow have been associated with a poor prognosis in acute myeloid leukemia (AML).[2] The signaling cascade initiated by IL-6 primarily involves the JAK/STAT, MAPK, and PI3K pathways, making it a key target for therapeutic intervention.[3][4][5][6]

These application notes provide a comprehensive overview of the in vitro protocols to study the effects of IL-6 on leukemia cell lines. The provided methodologies for assessing cell viability, and apoptosis, are essential for researchers and drug development professionals investigating the IL-6 signaling axis in leukemia.

Data Presentation

The following tables present example data on the dose-dependent effect of recombinant human IL-6 (rhIL-6) on the viability and apoptosis of a hypothetical leukemia cell line (LEUK-1). This data is for illustrative purposes to demonstrate how quantitative results can be structured.

Table 1: Effect of rhIL-6 on the Viability of LEUK-1 Cells

| rhIL-6 Concentration (ng/mL) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 108 ± 6.1 |

| 10 | 125 ± 7.3 |

| 50 | 142 ± 8.5 |

| 100 | 145 ± 8.2 |

Table 2: Induction of Apoptosis in LEUK-1 Cells by IL-6 Pathway Inhibitor (Example Data)

| Treatment | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |

| rhIL-6 (50 ng/mL) | 2.8 ± 0.6 | 1.9 ± 0.4 |

| IL-6 Inhibitor (10 µM) | 15.2 ± 2.1 | 8.7 ± 1.5 |

| rhIL-6 + IL-6 Inhibitor | 12.8 ± 1.9 | 7.5 ± 1.3 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability of leukemia cell lines upon treatment with IL-6 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Leukemia cell line (e.g., K562, HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human IL-6 (rhIL-6)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Treatment: Prepare serial dilutions of rhIL-6 in complete culture medium. Add 100 µL of the IL-6 dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol details the detection of apoptosis in leukemia cells treated with an IL-6 pathway inhibitor using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Leukemia cell line

-

Complete culture medium

-

rhIL-6

-

IL-6 pathway inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of rhIL-6 and/or the IL-6 pathway inhibitor for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set up compensation and gates.

Visualizations

References

- 1. The cytokine network in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry-based quantification of cytokine levels in AML patients plasma and cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jak-Stat Signaling Induced by Interleukin-6 Family Cytokines in Hepatocellular Carcinoma [mdpi.com]

- 6. ascopubs.org [ascopubs.org]

Application Notes and Protocols for MIV-6 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-6 is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, this compound and its more potent analog, MIV-6R, represent a promising therapeutic strategy. These application notes provide a comprehensive overview of the available data and detailed protocols for the dosage and administration of menin-MLL inhibitors in in vivo animal models, based on published studies of this compound analogs.

Note: Detailed in vivo dosage and administration data for this compound is limited in publicly available literature. The following protocols and data are based on closely related and next-generation menin-MLL inhibitors, which serve as a strong starting point for experimental design. Researchers should always perform dose-response and toxicity studies for their specific animal model and experimental conditions.

Data Presentation: In Vivo Dosage and Administration of Menin-MLL Inhibitors

The following tables summarize quantitative data from preclinical studies of various menin-MLL inhibitors in mouse models of leukemia.

Table 1: Summary of In Vivo Efficacy Study Parameters for Menin-MLL Inhibitors

| Compound | Animal Model | Cell Line | Administration Route | Dosage | Vehicle | Study Duration |

| VTP50469 | Nude Rats | MV4;11 (subcutaneous xenograft) | Oral Gavage | 1.2, 6.0, 30 mg/kg | Not specified | 4 days |

| MI-463 | NSGS or NSG Mice | MV4;11 (intravenous xenograft) | Oral Gavage | 100 mg/kg, twice daily | 0.5% methylcellulose in water | 10-20 consecutive days |

| MI-503 | NSGS or NSG Mice | MV4;11 (intravenous xenograft) | Oral Gavage | 100 mg/kg, twice daily | 0.5% methylcellulose in water | 10-20 consecutive days |

| M-1121 | Mice | MV4;11 (subcutaneous xenograft) | Oral Gavage | 300 mg/kg | Not specified | Not specified |

Table 2: Pharmacokinetic Parameters of Menin-MLL Inhibitors in Mice

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |

| MI-463 | Oral | 100 | ~4000 | ~2 | ~4 | ~45 |

| MI-503 | Oral | 100 | ~6000 | ~4 | ~6 | ~75 |

Experimental Protocols

Protocol 1: General Preparation of this compound for In Vivo Administration

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (appropriate gauge for the administration route)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed for the study.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions.

-

Dissolve/suspend this compound:

-

For solutions containing DMSO, first dissolve the this compound in the required volume of DMSO.

-

Add the other components of the vehicle (e.g., PEG300, Tween 80) sequentially, vortexing thoroughly after each addition.

-

Finally, add the sterile water or saline and vortex until a clear solution or a uniform suspension is achieved.

-

For methylcellulose-based vehicles, gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.

-

-

Sonication (if necessary): If the compound does not fully dissolve or suspend, sonicate the mixture in a water bath for 5-10 minutes.

-

Final formulation: Ensure the final formulation is at room temperature before administration. The solution or suspension should be prepared fresh daily.

Protocol 2: Administration of this compound via Oral Gavage in a Mouse Leukemia Model

Animal Model:

-

Immunocompromised mice (e.g., NSG or NOD/SCID) are typically used for xenograft models of human leukemia.

Procedure:

-

Animal handling and restraint: Gently restrain the mouse, ensuring it is held firmly but without causing distress.

-

Gavage needle insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.

-

Compound administration: Slowly administer the prepared this compound formulation.

-

Post-administration monitoring: Observe the animal for any signs of distress or adverse reactions after administration.

Protocol 3: Establishment of a Disseminated Leukemia Xenograft Model

Materials:

-

MLL-rearranged leukemia cells (e.g., MV4;11)

-

Sterile PBS or cell culture medium without serum

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Immunocompromised mice

Procedure:

-

Cell preparation: Culture the leukemia cells to the logarithmic growth phase. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them at the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Intravenous injection: Anesthetize the mice. Inject the cell suspension (typically 100-200 µL) into the lateral tail vein.

-

Monitoring: Monitor the mice for signs of leukemia development, which may include weight loss, lethargy, and hind-limb paralysis. Disease progression can be quantitatively monitored if the cells are engineered to express a reporter like luciferase.

-

Treatment initiation: Begin treatment with this compound as per the study design, typically a few days after cell inoculation to allow for engraftment.

Mandatory Visualizations

Application Notes and Protocols for Solubilizing MIV-6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-6 is a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 56 nM.[1] This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. By disrupting the menin-MLL complex, this compound and similar inhibitors can lead to the downregulation of key target genes such as HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemic cells.[2] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Proper solubilization and handling of this compound are crucial for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the solubilization of this compound, determination of its cytotoxic effects, and a summary of its mechanism of action, including relevant signaling pathways.

Data Presentation

This compound Properties and Solubility

| Property | Value | Reference |

| CAS Number | 1560968-27-5 | TargetMol |

| Molecular Formula | C27H35N3O | MedKoo Biosciences |

| Molecular Weight | 417.59 g/mol | MedKoo Biosciences |

| Solubility in DMSO | ≥ 10 mM | Probechem |

| Storage (Powder) | -20°C for up to 3 years | TargetMol |

| Storage (in Solvent) | -80°C for up to 1 year | TargetMol |

Note: It is recommended to perform solubility tests for your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 417.59 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.18 mg of this compound.

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder.

-

Dissolve this compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Determine the final desired concentrations of this compound for your experiment (e.g., a range from nanomolar to micromolar).

-

Perform serial dilutions:

-

For higher concentrations (e.g., 1-10 µM), a direct dilution of the 10 mM stock into the culture medium may be feasible. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of culture medium.

-

For lower concentrations, it is recommended to perform an intermediate dilution of the stock solution in DMSO or culture medium to ensure accuracy.

-

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

-

Add to cells: Add the prepared working solutions (or vehicle control) to your cell cultures.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., 0.01 M HCl in isopropanol or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

For suspension cells, seed at a similar density directly before adding the compound.

-

-

Compound Treatment:

-

Prepare a range of this compound concentrations in complete culture medium as described in Protocol 2.

-

Remove the old medium (for adherent cells) and add 100 µL of the this compound working solutions or vehicle control to the respective wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently mix on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results to determine the GI50 (concentration that causes 50% growth inhibition).

-

Visualizations

Caption: Workflow for this compound solubilization and cell treatment.

Caption: this compound mechanism of action in the Menin-MLL signaling pathway.

References

MIV-6: Application Notes and Protocols for High-Throughput Screening of MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed Lineage Leukemia (MLL) rearrangements are characteristic genetic abnormalities found in a variety of aggressive hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These rearrangements result in the production of oncogenic MLL fusion proteins that are critically dependent on an interaction with the protein menin for their leukemogenic activity. The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these cancers. MIV-6 is a potent small molecule inhibitor of the menin-MLL interaction that was identified through high-throughput screening (HTS). This document provides detailed application notes and protocols for the use of this compound and its derivatives in the screening and characterization of MLL inhibitors.

This compound and its Analogs: Quantitative Data Summary

This compound and its optimized R-enantiomer, MIV-6R, have demonstrated significant potency in inhibiting the menin-MLL interaction and the proliferation of MLL-rearranged leukemia cells. The following tables summarize the key quantitative data for these compounds.

| Compound | IC50 (nM)[1] | Kd (nM)[1] | Ligand Efficiency (LE) |

| This compound | 185 | 85 | 0.28 |

| MIV-6R | 56 | 85 | 0.30 |

| MIV-nc (negative control) | 234,000 | >100,000 | - |

Table 1: In Vitro Binding and Potency of this compound and Analogs against the Menin-MLL Interaction.

| Cell Line | MLL Fusion | GI50 (µM) for this compound[1] |

| MLL-AF9 transformed BMCs | MLL-AF9 | 1.1 |

| Hoxa9/Meis1 transformed BMCs | N/A (Control) | > 25 |

| MV4;11 | MLL-AF4 | Not explicitly stated for this compound, but related compounds show activity in the low µM range. |

| MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but related compounds show activity in the low µM range. |

Table 2: Cellular Activity of this compound in MLL-Rearranged and Control Cell Lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MLL signaling pathway and a typical high-throughput screening workflow for identifying inhibitors of the menin-MLL interaction.

Caption: MLL Signaling Pathway and Point of Inhibition by this compound.

Caption: High-Throughput Screening Workflow for Menin-MLL Inhibitors.

Experimental Protocols

High-Throughput Screening: Fluorescence Polarization (FP) Assay

This protocol is designed for a high-throughput screen to identify inhibitors of the menin-MLL protein-protein interaction.

Materials:

-

Purified full-length human menin protein

-

Fluorescein (FITC)-labeled MLL-derived peptide (e.g., FITC-MBM1, corresponding to MLL residues 4-15)

-

FP buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

-

Small molecule compound library dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-